2,3-Dihydro-benzofuran-3-ylamine
Overview
Description
2,3-Dihydro-benzofuran-3-ylamine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an amine group at the 3-position of the dihydro-benzofuran ring
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in the regulation of mood, sleep, attention, and a variety of other physiological processes.
Mode of Action
It is suggested that it may stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This interaction could lead to changes in neuronal signaling and ultimately influence various physiological processes.
Pharmacokinetics
It is known that the bioavailability of many benzofuran derivatives has been improved in recent years, allowing for once-daily dosing . This suggests that similar improvements may have been achieved for 2,3-Dihydro-benzofuran-3-ylamine.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, a class to which 2,3-Dihydro-benzofuran-3-ylamine belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran compounds have been shown to inhibit the proliferation of certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-benzofuran-3-ylamine typically involves the annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This reaction is catalyzed by cesium carbonate (Cs2CO3) and proceeds through a domino annulation process . The reaction conditions are mild, and the products are obtained in high yields and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. Techniques such as group-assisted purification (GAP) chemistry are employed to simplify the purification process and minimize product loss .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-benzofuran-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds .
Scientific Research Applications
2,3-Dihydro-benzofuran-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 2,3-Dihydrobenzofuran
Comparison: Compared to other similar compounds, 2,3-Dihydro-benzofuran-3-ylamine is unique due to its specific substitution pattern and the presence of the amine group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911400 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-35-4 | |
Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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